molecular formula C12H12 B14646626 (3-Methylcyclopenta-1,4-dien-1-yl)benzene CAS No. 54524-34-4

(3-Methylcyclopenta-1,4-dien-1-yl)benzene

Cat. No.: B14646626
CAS No.: 54524-34-4
M. Wt: 156.22 g/mol
InChI Key: UXKQLWQGWXLMEE-UHFFFAOYSA-N
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Description

(3-Methylcyclopenta-1,4-dien-1-yl)benzene is an organic compound with the molecular formula C12H12 It consists of a benzene ring attached to a cyclopentadiene ring, which is substituted with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcyclopenta-1,4-dien-1-yl)benzene typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. The cyclopentadiene ring can be synthesized through the reaction of cyclopentadiene with a suitable dienophile, followed by methylation at the third position. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclopenta-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3-Methylcyclopenta-1,4-dien-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Methylcyclopenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A precursor in the synthesis of (3-Methylcyclopenta-1,4-dien-1-yl)benzene.

    Benzene: The aromatic ring present in the compound.

    Methylcyclopentadiene: A similar compound with a methyl group on the cyclopentadiene ring.

Uniqueness

This compound is unique due to its combined structure of a benzene ring and a methyl-substituted cyclopentadiene ring. This dual-ring system imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

54524-34-4

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

(3-methylcyclopenta-1,4-dien-1-yl)benzene

InChI

InChI=1S/C12H12/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

UXKQLWQGWXLMEE-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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